molecular formula C12H11IN4O B455858 2-IODO-N'-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE

2-IODO-N'-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B455858
M. Wt: 354.15g/mol
InChI Key: KIESJESZZAUMGI-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide is a chemical compound with the molecular formula C12H11IN4O It is a derivative of benzohydrazide, featuring an iodine atom and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide typically involves the reaction of 2-iodobenzohydrazide with 1-methyl-1H-pyrazole-5-carbaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly employed.

    Condensation Reactions: Aldehydes or ketones are used in the presence of acid or base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzohydrazides, while oxidation and reduction reactions can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-iodo-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N’-[(1-methyl-1H-pyrazol-3-yl)methylene]benzohydrazide
  • 2-iodo-N’-[(1-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide
  • 2-iodo-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide derivatives with different substituents on the benzene ring

Uniqueness

2-iodo-N’-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide is unique due to the presence of the iodine atom and the specific positioning of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11IN4O

Molecular Weight

354.15g/mol

IUPAC Name

2-iodo-N-[(E)-(2-methylpyrazol-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H11IN4O/c1-17-9(6-7-15-17)8-14-16-12(18)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,16,18)/b14-8+

InChI Key

KIESJESZZAUMGI-RIYZIHGNSA-N

SMILES

CN1C(=CC=N1)C=NNC(=O)C2=CC=CC=C2I

Isomeric SMILES

CN1C(=CC=N1)/C=N/NC(=O)C2=CC=CC=C2I

Canonical SMILES

CN1C(=CC=N1)C=NNC(=O)C2=CC=CC=C2I

Origin of Product

United States

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